molecular formula C17H23ClFN3O2 B6114180 (3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol

(3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol

Cat. No. B6114180
M. Wt: 355.8 g/mol
InChI Key: DVCXLZQCBQELRC-HZPDHXFCSA-N
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Description

(3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of piperidinol derivatives and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol involves the inhibition of serotonin and norepinephrine reuptake. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in the modulation of various physiological processes such as mood, appetite, and sleep.
Biochemical and Physiological Effects:
(3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters such as serotonin, norepinephrine, and dopamine. The compound has also been found to affect the levels of various hormones such as cortisol and prolactin.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is its selectivity towards serotonin and norepinephrine reuptake inhibition. This makes it a potential candidate for the treatment of various diseases without causing significant side effects. However, the compound has some limitations in lab experiments, such as its low solubility in water and its tendency to form aggregates.

Future Directions

There are several future directions for the research on (3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol. One of the potential directions is the development of more efficient synthesis methods that can improve the overall yield of the compound. Another direction is the investigation of the compound's potential applications in the treatment of other diseases such as Parkinson's disease and Alzheimer's disease. Additionally, the compound's pharmacokinetic and pharmacodynamic properties can be further studied to optimize its therapeutic potential.

Synthesis Methods

The synthesis of (3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol involves several steps. The first step involves the reaction of 5-chloro-2-fluorobenzoyl chloride with (R)-3-amino-1-chloropropane to form the corresponding amide. The amide is then subjected to reductive amination with 4-methylpiperazine to give the desired product. The overall yield of the synthesis method is around 50%.

Scientific Research Applications

(3R*,4R*)-1-(5-chloro-2-fluorobenzoyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant activity against various diseases such as depression, anxiety, and schizophrenia. The compound acts as a selective serotonin and norepinephrine reuptake inhibitor, which makes it a potential candidate for the treatment of these diseases.

properties

IUPAC Name

(5-chloro-2-fluorophenyl)-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClFN3O2/c1-20-6-8-21(9-7-20)15-4-5-22(11-16(15)23)17(24)13-10-12(18)2-3-14(13)19/h2-3,10,15-16,23H,4-9,11H2,1H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCXLZQCBQELRC-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2O)C(=O)C3=C(C=CC(=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)C(=O)C3=C(C=CC(=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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